4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate
Description
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate is a coumarin-derived sulfonate ester characterized by a chromen-2-one core substituted with methyl, phenyl, and benzenesulfonate groups. Coumarin derivatives are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and enzyme-inhibitory effects. The benzenesulfonate group in this compound likely enhances polarity and solubility compared to ester analogs, which may influence bioavailability and binding interactions .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-15-19-14-17(27-28(24,25)18-10-6-3-7-11-18)12-13-20(19)26-22(23)21(15)16-8-4-2-5-9-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICJSVPONJNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate typically involves an O-sulfonylation reaction. The starting material, 7-hydroxy-4-methyl-2H-chromen-2-one, reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The chromenone core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The ester bond in the benzenesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the chromenone core.
Reduction: Reduced forms of the chromenone core.
Hydrolysis: 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol and benzenesulfonic acid.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that compounds with chromenone structures exhibit significant antimicrobial properties. The sulfonate group may enhance this activity by improving the compound's interaction with microbial cell membranes. Studies have shown that derivatives of chromenones can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
2. Antioxidant Properties
The antioxidant capacity of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate has been investigated in vitro. Chromenones are known to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
3. Anti-inflammatory Effects
There is emerging evidence that chromenone derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in treating inflammatory diseases .
Applications in Materials Science
1. Photovoltaic Materials
The incorporation of this compound into organic photovoltaic devices has been explored due to its light absorption properties. The compound's ability to act as a light-harvesting agent can enhance the efficiency of solar cells, making it an area of active research .
2. Polymer Additives
In materials science, the sulfonate group can improve the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in developing high-performance materials for industrial uses .
Analytical Chemistry Applications
1. Chromatography
The compound's unique chemical structure allows it to be used as a standard or reference material in chromatographic techniques, such as High Performance Liquid Chromatography (HPLC). It can help in the analysis and quantification of similar compounds in complex mixtures .
2. Spectroscopic Studies
Due to its distinctive spectral characteristics, this compound can serve as a probe in spectroscopic studies, aiding in the understanding of molecular interactions and dynamics within biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Anti-inflammatory Pathways: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural Differences :
- Core Structure : The target compound features a chromen-2-one core, while compound 6 has a benzo[3,4-b]furan core.
- Substituents : The phenyl group at position 3 in the target compound contrasts with the pyridylmethylene group in compound 5.
- Sulfonate Modifications : The chloro substituent on the benzenesulfonate group in compound 6 may enhance electrophilicity and binding specificity compared to the unsubstituted benzenesulfonate in the target compound .
Structural and Physicochemical Comparison with 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl Benzoate
reports the crystal structure of a pyran-based benzoate ester. Key comparisons include:
- Core Structure : The pyran ring in the benzoate analog differs from the chromen-2-one in the target compound.
- Ester vs.
- Substituent Effects: The 4-methoxyphenoxy group in the analog may influence π-π stacking interactions, whereas the phenyl group in the target compound could enhance hydrophobic interactions .
Data Tables
Research Tools and Structural Analysis
Crystallographic studies of related compounds (e.g., ) often employ SHELXL for refinement and WinGX/ORTEP for visualization . These tools are critical for determining bond lengths, angles, and packing interactions, which could inform the target compound’s conformational stability.
Biological Activity
4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl benzenesulfonate is a compound belonging to the chromone family, known for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the O-sulfonylation of 7-hydroxy-4-methyl-2H-chromen-2-one with benzenesulfonyl chloride. This reaction is mediated by triethylamine in dichloromethane, yielding the desired sulfonate in good yields. The reaction conditions and purification methods are crucial for obtaining high-purity products, as demonstrated in various studies .
Biological Activity Overview
The biological activities of chromone derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:
- Antioxidant Activity : Chromones have shown significant antioxidant properties, which are critical in combating oxidative stress-related diseases.
- Anticancer Activity : Several studies have reported the cytotoxic effects of chromone derivatives on various cancer cell lines. For instance, derivatives similar to 4-methyl-2-oxo-3-phenyl have demonstrated IC50 values indicating potent activity against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines .
- Enzyme Inhibition : Some chromones act as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease treatment .
The mechanisms through which this compound exerts its biological effects include:
1. Antioxidant Mechanism : The compound scavenges free radicals and enhances the body’s antioxidant defenses, thereby reducing cellular damage.
2. Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death, which is crucial for effective cancer therapy.
3. Enzyme Interaction : The binding affinity to AChE and BChE suggests that this compound can modulate neurotransmitter levels, potentially improving cognitive function in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have highlighted the biological potential of chromone derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 4-Methyl Chromone Derivative | Cytotoxicity against A549 | 22.09 µg/mL | |
| Hydrazone Derivatives | AChE Inhibition | 10.4 µM | |
| Benzamide Derivatives | Antioxidant Activity | Significant |
These findings indicate that modifications to the chromone structure can significantly enhance biological activity, making them promising candidates for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
